6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride
Description
The compound 6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride (hereafter referred to as Compound A) is a cyclohepta[b]quinoline derivative characterized by a seven-membered cycloheptane ring fused with a quinoline core. Key structural features include:
- A chlorine substituent at position 2.
- A 2-(dimethylamino)-1-methylethoxy group at position 11.
- A tetrahydro configuration (7,8,9,10-tetrahydro) that imparts partial saturation to the fused ring system.
- A dihydrochloride salt form, enhancing solubility and stability for pharmacological applications .
Properties
CAS No. |
5287-73-0 |
|---|---|
Molecular Formula |
C19H27Cl3N2O |
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H25ClN2O.2ClH/c1-13(12-22(2)3)23-19-15-7-5-4-6-8-17(15)21-18-10-9-14(20)11-16(18)19;;/h9-11,13H,4-8,12H2,1-3H3;2*1H |
InChI Key |
UYHOZLKBKONSPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=C1C=C(C=C3)Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Formation of the Cyclohepta[b]quinoline Core
The bicyclic system comprising a seven-membered ring fused to a quinoline moiety can be synthesized by cyclization strategies involving:
- Intramolecular cyclization of appropriately substituted anilines or aminoquinolines.
- Palladium-catalyzed C–N cross-coupling reactions, which have been extensively applied to construct nitrogen-containing heterocycles with high regioselectivity and yield.
For example, Pd-catalyzed amination of o-haloaryl precursors with primary amines can efficiently form the quinoline ring system, which can then be further elaborated.
Attachment of the 11-(2-(dimethylamino)-1-methylethoxy) Side Chain
The side chain containing the dimethylamino group linked via an ether bond is introduced by:
- Nucleophilic substitution of the 11-hydroxy group (if present) with a suitable alkylating agent bearing the dimethylamino functionality.
- Alternatively, Williamson ether synthesis can be employed, where the 11-hydroxy intermediate is deprotonated and reacted with a 2-(dimethylamino)-1-methylethyl halide.
This step requires careful control of reaction conditions to avoid side reactions and to ensure regioselectivity.
Formation of the Dihydrochloride Salt
The final compound is converted into its dihydrochloride salt by:
- Treatment with anhydrous or aqueous hydrochloric acid.
- This salt formation improves the compound’s solubility and stability, which is important for pharmaceutical applications.
Representative Reaction Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pd-catalyzed C–N cross-coupling, base, solvent | Formation of cyclohepta[b]quinoline core |
| 2 | Electrophilic chlorination | N-chlorosuccinimide or SO2Cl2, solvent, temp | Introduction of 2-chloro substituent |
| 3 | Etherification | Base (e.g., NaH), 2-(dimethylamino)-1-methylethyl halide | Attachment of side chain via ether bond |
| 4 | Salt formation | HCl (anhydrous or aqueous) | Formation of dihydrochloride salt |
Analytical and Research Findings
- Yields: Pd-catalyzed C–N cross-coupling reactions used in the core construction typically yield 50–90%, depending on substrate sterics and electronic factors.
- Purity: Salt formation enhances compound crystallinity and purity, facilitating characterization.
- Biological Activity Correlation: Variations in the side chain and chloro substituent position significantly affect biological activity and pharmacokinetics, as shown in comparative studies of related compounds.
Comparative Data Table of Related Compounds
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound involves advanced methodologies that enhance its efficacy and yield. Recent studies have demonstrated a high-pressure assisted synthetic approach that improves the atom efficiency and scalability of producing various derivatives of cycloheptaquinoline compounds. For instance, ammonium acetate-mediated cyclocondensation reactions have been employed to synthesize structurally distinct derivatives with promising biological activities .
Structural Information:
- Molecular Formula: C19H26N2O
- InChIKey: WDQLIMUGDRKUGU-UHFFFAOYSA-N
- Predicted Collision Cross Section: Varies with adduct formation (e.g., [M+H]+: 299.21178 m/z) .
The biological activity of 6H-Cyclohepta(b)quinoline derivatives has been a focal point in cancer research. Preliminary studies have indicated that these compounds exhibit significant cytotoxicity against various human cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116). The MTT colorimetric assay has been utilized to evaluate the effectiveness of these compounds in inhibiting cancer cell growth. Notably, specific derivatives showed promising results against MCF-7 and A549 cells, suggesting their potential as anticancer agents .
Case Studies and Research Findings
Several studies provide insights into the applications of this compound:
- Cytotoxicity Studies: A study assessed the cytotoxic effects of synthesized derivatives against multiple cancer cell lines. The results indicated a strong inhibitory effect on cell proliferation, particularly in breast and lung cancer cells. These findings suggest a pathway for developing new anticancer therapies based on the structural characteristics of cycloheptaquinoline derivatives .
- Mechanistic Insights: Research has also explored the mechanisms through which these compounds exert their cytotoxic effects. It was found that certain derivatives induce apoptosis in cancer cells, highlighting their potential utility in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-[(2-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound A belongs to a broader class of substituted 7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolines, where modifications at positions 2, 4, 11, and the amine side chain significantly influence physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Position 11 Substituents: Compound A’s 2-(dimethylamino)-methylethoxy group introduces both a tertiary amine and an ether linkage, distinguishing it from analogs with simpler amines (e.g., piperidin-1-yl or primary amines ). This likely enhances its interaction with biological targets (e.g., neurotransmitter receptors) due to increased hydrogen bonding and cationic character . The carboxylic acid substituent in drastically alters polarity, reducing membrane permeability compared to Compound A.
Halogen Substituents: The 2-chloro group in Compound A may improve metabolic stability compared to non-halogenated analogs.
Salt Forms :
- Compound A’s dihydrochloride salt enhances aqueous solubility, a critical advantage over free-base analogs like the 11-piperidin-1-yl derivative , which has a high LogP (4.9) indicative of lipophilicity.
Pharmacological Implications
For instance:
- The 2-(dimethylamino)-methylethoxy side chain resembles motifs in antihistamines or serotonin receptor modulators, which often employ tertiary amines for blood-brain barrier penetration.
- Analogs with 11-piperidin-1-yl groups may exhibit differing pharmacokinetics due to varied amine basicity and steric effects.
Biological Activity
6H-Cyclohepta(b)quinoline, 2-chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound belonging to the quinoline family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique bicyclic structure enhances its interaction with various biological targets, leading to significant pharmacological implications.
Chemical Structure and Properties
- Molecular Formula : C16H22Cl2N2
- Molecular Weight : Approximately 303.29 g/mol
- Structure : The compound features a cycloheptaquinoline core with a dimethylaminopropyl side chain, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerase I, which plays a critical role in DNA replication and cell division. This inhibition disrupts cellular processes, making it a candidate for anticancer applications.
- Receptor Binding : It modulates receptor activity, influencing various biochemical pathways that affect cell signaling and function.
Antitumor Activity
Research indicates that derivatives of 6H-Cyclohepta(b)quinoline exhibit promising antitumor properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:
- Lung Cancer (A549)
- Breast Cancer (MCF-7)
- Colon Cancer (HCT-116)
The MTT colorimetric assay results indicate that certain derivatives show significant inhibition of cancer cell proliferation .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities. Preliminary findings suggest that it possesses the potential to act against various microbial strains, although detailed studies are necessary to elucidate its efficacy and mechanisms of action.
Research Findings and Case Studies
Synthesis Methods
The synthesis of 6H-Cyclohepta(b)quinoline derivatives typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Formation of the bicyclic structure through cyclization of appropriate precursors.
- Functionalization : Introduction of substituents such as the dimethylaminopropyl side chain to enhance biological activity.
Q & A
Q. What is the established synthetic route for this compound, and what critical reaction parameters influence its yield?
Methodological Answer: The synthesis involves two key steps (Scheme 2, ):
Cyclization : Anthranilic acid reacts with cyclopentanone in POCl₃ under reflux to form the cyclopenta[b]quinoline core.
Coupling : The intermediate reacts with alkyldiamines (C2–C9 chain length) in phenol with NaI catalysis under reflux.
Q. Critical Parameters :
- POCl₃ stoichiometry : Excess POCl₃ ensures complete cyclization but may increase side products.
- Diamine selection : Longer chains (C6–C9) enhance solubility but reduce coupling efficiency .
- Dihydrochloride formation : Post-synthesis treatment with HCl gas in anhydrous ethanol yields the dihydrochloride salt (not explicitly detailed in evidence; standard protocol inferred).
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to the cycloheptaquinoline core and dimethylamino-ethoxy side chain. For example, the 7,8,9,10-tetrahydro protons appear as multiplet signals at δ 1.5–2.5 ppm .
- Elemental Analysis : Compare observed vs. calculated C/H/N percentages (e.g., ±0.3% deviation acceptable, as in ).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., C₁₉H₂₅Cl₂N₂O requires m/z 395.12).
- HPLC-Purity : Use C18 columns with acetonitrile/0.1% TFA gradient (retention time ~12–14 min).
Q. Reference Data (Related Compound) :
| Property | Value (From Analogue ) |
|---|---|
| Density | 1.15 g/cm³ |
| Boiling Point | 402.9°C |
| LogP | 4.77 |
| Note: Data above is for 11-chloro-1,4-dimethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline; adjust for target compound. |
Advanced Research Questions
Q. How can the coupling step with alkyldiamines be optimized to mitigate low yields?
Methodological Answer: Low yields (e.g., <50%) in the coupling step may arise from:
- Steric hindrance : Use shorter diamines (C2–C4) or bulkier solvents (e.g., toluene) to improve nucleophilic attack.
- Catalyst loading : Increase NaI from 1 eq to 1.5 eq to enhance leaving-group displacement.
- Temperature control : Replace reflux with microwave-assisted synthesis (100°C, 30 min) to reduce side reactions.
- Workup strategy : Extract unreacted diamine with dilute HCl (pH 3–4) to isolate the product.
Q. How to resolve discrepancies between calculated and observed elemental analysis data (e.g., C/H/N deviations)?
Methodological Answer: Discrepancies >0.5% (as seen in ) may indicate:
- Hydrate formation : Dry the compound under vacuum at 80°C for 24 h before analysis.
- Incomplete salt formation : Re-treat with HCl in ethanol and recrystallize (methanol/ether).
- Sample purity : Re-run HPLC and discard batches with <95% purity.
- Calibration error : Validate CHN analyzer with certified standards (e.g., acetanilide).
Q. What strategies are recommended for interpreting ambiguous NMR signals in the tetrahydrocycloheptaquinoline core?
Methodological Answer: Ambiguities in δ 1.5–3.0 ppm (tetrahydro protons) can be resolved via:
- 2D NMR (COSY, HSQC) : Map coupling between adjacent protons and carbons.
- Variable Temperature NMR : Cool to −40°C to slow ring inversion and split overlapping signals.
- Comparative analysis : Synthesize a des-chloro analog to isolate ring proton shifts .
Q. How to assess the compound’s stability under varying pH conditions for biological assays?
Methodological Answer:
Q. What computational methods support the rational design of derivatives with enhanced binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target receptors (e.g., serotonin receptors).
- QSAR Modeling : Correlate substituent chain length (C2–C9) with bioactivity data to predict optimal analogs .
- DFT Calculations : Optimize the dimethylamino-ethoxy side chain’s conformation for improved membrane permeability (LogP target: 3.5–4.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
